2,2'-Bipyridin-5-ylmethanamine
Overview
Description
2,2’-Bipyridin-5-ylmethanamine is a chemical compound with the molecular formula C11H11N3. It has a molecular weight of 185.23 . This compound is a main product in the field of chemistry .
Molecular Structure Analysis
The molecular structure of 2,2’-Bipyridin-5-ylmethanamine consists of a bipyridine core with an amine group attached. The InChI key for this compound is YUSGCLPSBBEIKG-UHFFFAOYSA-N .Scientific Research Applications
Coordination Chemistry and Ligand Synthesis
- 2,2'-Bipyridine derivatives, such as 2,2'-bipyridin-5-ylmethyl-5-(1,2-dithiolan-3-yl)pentanoate, are synthesized for use in coordination chemistry. These derivatives demonstrate unique binding behaviors and are involved in the synthesis of complex metal complexes, such as the fac carbonylrhenium(I) complexes, which show promise in surface-enhanced Raman spectroscopy (SERS) applications (Montgomery et al., 2011).
Photovoltaic and Luminescence Applications
- 2,2'-Bipyridine-based ligands are crucial in the development of dye-sensitized solar cells (DSCs). Research has shown that 2,2'-bipyridine (bipy) can act as a nitrogen-containing electrolyte additive in DSCs, enhancing their performance and stability (Nguyen et al., 2018).
- The luminescence properties of europium(III) and terbium(III) chelates with 2,2'-bipyridine derivatives have been studied for potential applications in bioaffinity assays based on time-resolved luminescence measurement (Mukkala et al., 1993).
Analytical and Structural Chemistry
- 2,2'-Bipyridine plays a significant role in analytical chemistry. Its complexation properties have been extensively studied, revealing intricate structures in its simple complexes and highlighting its importance in the early development of coordination chemistry (Constable & Housecroft, 2019).
- Charge transfer complexes formed between 2,2'-bipyridine and other compounds, such as 3,5-dinitrosalicylic acid, have been synthesized and characterized, demonstrating its utility in the study of electron transfer processes (Singh et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
(6-pyridin-2-ylpyridin-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-7-9-4-5-11(14-8-9)10-3-1-2-6-13-10/h1-6,8H,7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSGCLPSBBEIKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432176 | |
Record name | 1-([2,2'-Bipyridin]-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220339-96-8 | |
Record name | 1-([2,2'-Bipyridin]-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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